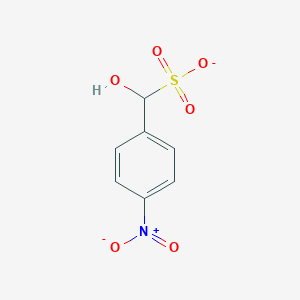
5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone, also known as DCP-LA, is a synthetic compound that has been studied extensively for its potential therapeutic properties. This compound belongs to the thiazolidinone family and has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. In
Wirkmechanismus
The exact mechanism of action of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone is not fully understood, but it is believed to act as a free radical scavenger and antioxidant. It has been shown to inhibit lipid peroxidation and protect against oxidative stress-induced damage. 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone is its versatility. It has been found to have a wide range of biological activities, which makes it useful in the treatment of a variety of disorders. In addition, 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone is relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to using 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. In addition, 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone. One area of interest is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another area of interest is the optimization of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone's therapeutic effects through the identification of its precise mechanism of action. In addition, there is a need for more in vivo studies to determine the efficacy and safety of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone in animal models. Finally, there is a need for clinical trials to determine the safety and efficacy of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone in humans.
Synthesemethoden
The synthesis of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine to form 2,4-dichlorobenzylidene-phenylhydrazine. This intermediate compound is then reacted with thiosemicarbazide to form 5-(2,4-dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties that make it useful in the treatment of oxidative stress-related disorders such as Alzheimer's disease, Parkinson's disease, and stroke. 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has also been shown to have anti-inflammatory effects, which make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has been found to have neuroprotective effects, which make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone |
|---|---|
Molekularformel |
C22H14Cl2N2OS |
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H14Cl2N2OS/c23-16-12-11-15(19(24)14-16)13-20-21(27)26(18-9-5-2-6-10-18)22(28-20)25-17-7-3-1-4-8-17/h1-14H/b20-13+,25-22? |
InChI-Schlüssel |
QZFGQBJWAPWRSN-RLPJPJOASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/S2)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)

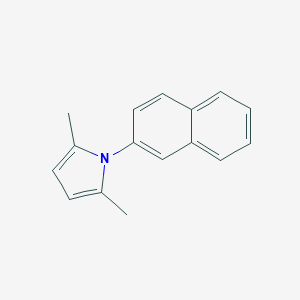
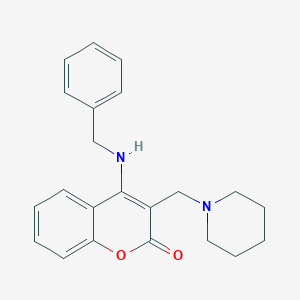
![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
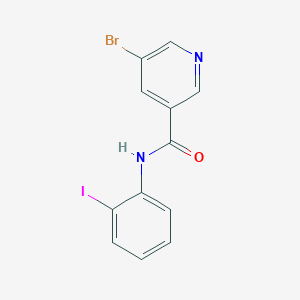
![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
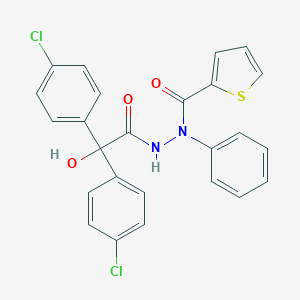
![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)
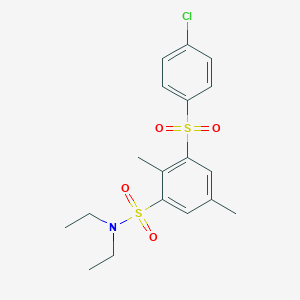
![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)

